1-[5-Phenyl-2-(propan-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethan-1-one
Description
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Properties
IUPAC Name |
1-(5-phenyl-2-propan-2-yl-2H-1,3,4-oxadiazol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9(2)13-15(10(3)16)14-12(17-13)11-7-5-4-6-8-11/h4-9,13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVFLUPETWHODK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1N(N=C(O1)C2=CC=CC=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[5-Phenyl-2-(propan-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethan-1-one is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, cytotoxic, and antioxidant properties, supported by relevant research findings and data.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been studied in various contexts. Below are the key areas of research:
Antimicrobial Activity
Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. A study comparing various 1,3,4-oxadiazole derivatives indicated that compounds with an acetyl group demonstrated enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. Specifically, some derivatives were found to be more effective than standard antibiotics like ciprofloxacin .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various cell lines such as L929 (mouse fibroblast) and A549 (human lung carcinoma). The results indicated that certain derivatives exhibited significant cytotoxic effects at specific concentrations. For instance, one compound showed a cytotoxic effect at a concentration of 100 µM after 24 hours of incubation .
Table 2: Cytotoxicity Results
| Compound Name | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| Compound D | L929 | 100 | 45 |
| Compound E | A549 | 200 | 30 |
| Compound F | L929 | 50 | 85 |
Antioxidant Activity
The antioxidant potential of oxadiazole derivatives has also been evaluated using the DPPH radical scavenging method. Several compounds demonstrated high radical scavenging abilities comparable to well-known antioxidants like ascorbic acid .
Table 3: Antioxidant Activity Measurements
Case Studies
Several studies have focused on the synthesis and evaluation of biological activities of oxadiazole derivatives:
- Study on Antimicrobial Efficacy : A systematic evaluation of newly synthesized oxadiazoles revealed that compounds with specific substituents on the phenyl ring exhibited enhanced antibacterial activity against resistant strains such as MRSA .
- Cytotoxicity Assessment : A study highlighted that certain oxadiazole compounds not only inhibited cancer cell growth but also stimulated cell viability in non-cancerous cells under specific conditions, suggesting a dual potential for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
